Tetrachlorothiophene

Catalog No.
S702769
CAS No.
6012-97-1
M.F
C4Cl4S
M. Wt
221.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrachlorothiophene

CAS Number

6012-97-1

Product Name

Tetrachlorothiophene

IUPAC Name

2,3,4,5-tetrachlorothiophene

Molecular Formula

C4Cl4S

Molecular Weight

221.9 g/mol

InChI

InChI=1S/C4Cl4S/c5-1-2(6)4(8)9-3(1)7

InChI Key

WZXXZHONLFRKGG-UHFFFAOYSA-N

SMILES

C1(=C(SC(=C1Cl)Cl)Cl)Cl

Canonical SMILES

C1(=C(SC(=C1Cl)Cl)Cl)Cl

Organic Synthesis:

Tetrachlorothiophene's structure offers a versatile platform for organic synthesis. The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions, allowing researchers to introduce various functional groups and tailor the molecule's properties for specific applications. This characteristic has been explored in the development of novel pharmaceuticals and functional materials [].

Precursor for Functional Materials:

The unique electronic properties of tetrachlorothiophene make it a promising candidate for the development of functional materials. Studies have shown that it can be used as a building block in the synthesis of conductive polymers and organic semiconductors []. These materials have potential applications in organic electronics, solar cells, and light-emitting diodes.

Material Science Research:

Tetrachlorothiophene's aromatic structure and chlorine substituents contribute to its interesting physical properties. Research suggests that it exhibits good thermal stability and flame retardancy []. This makes it a potential candidate for studying fire-resistant materials and exploring their applications in various fields.

Tetrachlorothiophene is a chlorinated organic compound with the molecular formula C₄Cl₄S and a molecular weight of 221.92 g/mol. It is characterized by the presence of four chlorine atoms attached to a thiophene ring, which is a five-membered heterocyclic compound containing sulfur. This compound is recognized for its unique structure, which influences its chemical behavior and potential applications in various fields, including organic chemistry and materials science. Tetrachlorothiophene is typically used as a laboratory chemical and is not recommended for use in food, drugs, or biocidal products due to its hazardous nature .

  • Cycloaddition Reactions: It can participate in cycloaddition reactions, forming various derivatives. For instance, tetrachlorothiophene has been used in the preparation of dimetallic derivatives through reactions with lithium reagents .
  • Thermal Reactions: The compound can react thermally with hexafluorobutadiene and hexafluorocyclobutene in the presence of elemental sulfur to yield new products, showcasing its reactivity under high-temperature conditions .
  • Reactions with Hydrogen Sulfide: At elevated temperatures (450–500 °C), tetrachloroethylene can react with hydrogen sulfide to produce tetrachlorothiophene as a principal product .

Tetrachlorothiophene can be synthesized through various methods:

  • Thermal Synthesis: One method involves the thermal reaction of tetrachloroethylene with hydrogen sulfide at high temperatures, yielding tetrachlorothiophene as a significant product .
  • Cycloaddition Reactions: Another approach includes cycloaddition reactions involving hexafluorobutadiene and hexafluorocyclobutene with sulfur .
  • Reagent Reactions: It can also be synthesized from other chlorinated compounds through specific reagent reactions that facilitate the introduction of chlorine atoms onto the thiophene ring .

Tetrachlorothiophene finds applications in various domains:

  • Laboratory Use: It serves as a solvent for organic reactions and is utilized in spectral analysis due to its unique chemical properties .
  • Synthesis of Derivatives: The compound is instrumental in synthesizing other chemical derivatives, including those used in advanced materials and organic synthesis .
  • Research

Tetrachlorothiophene shares structural similarities with several other chlorinated thiophenes and related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
TetrachloroethyleneC₂Cl₄Two chlorine atoms; simpler structure
TrichlorothiopheneC₄HCl₃SOne less chlorine; different reactivity
DichlorothiopheneC₄HCl₂SFewer chlorines; more reactive intermediates
HexachloroethaneC₂Cl₆Six chlorine atoms; different applications

Tetrachlorothiophene's distinctive feature lies in its four chlorine substituents on the thiophene ring, which significantly alters its reactivity compared to these similar compounds. This unique chlorination pattern enhances its utility in specific synthetic pathways while also increasing its toxicity profile.

XLogP3

4.8

Boiling Point

233.4 °C

Melting Point

30.5 °C

UNII

X82R7655J4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

6012-97-1

Wikipedia

Perchlorothiophene

Dates

Modify: 2023-08-15

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